molecular formula C13H26O2 B14636820 12-Hydroxy-2-methyldodecan-6-one CAS No. 56884-42-5

12-Hydroxy-2-methyldodecan-6-one

Cat. No.: B14636820
CAS No.: 56884-42-5
M. Wt: 214.34 g/mol
InChI Key: JJTJLXHXCAKBJF-UHFFFAOYSA-N
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Description

12-Hydroxy-2-methyldodecan-6-one is an organic compound with the molecular formula C13H26O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxy-2-methyldodecan-6-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-2-methyldodecan-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into other functional groups.

Major Products Formed

    Oxidation: Formation of 12-oxo-2-methyldodecanoic acid.

    Reduction: Formation of 12-hydroxy-2-methyldodecanol.

    Substitution: Formation of halogenated derivatives such as 12-chloro-2-methyldodecan-6-one.

Scientific Research Applications

12-Hydroxy-2-methyldodecan-6-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 12-Hydroxy-2-methyldodecan-6-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    12-Hydroxy-2-methyldodecanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    2-Methyl-6-dodecanone: Lacks the hydroxyl group, affecting its reactivity and applications.

    12-Hydroxy-2-methyldodecanol: Contains an additional hydroxyl group, leading to different chemical properties.

Uniqueness

12-Hydroxy-2-methyldodecan-6-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological interactions.

Properties

CAS No.

56884-42-5

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

12-hydroxy-2-methyldodecan-6-one

InChI

InChI=1S/C13H26O2/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14/h12,14H,3-11H2,1-2H3

InChI Key

JJTJLXHXCAKBJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)CCCCCCO

Origin of Product

United States

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